molecular formula C8H5BrN2O2 B14087187 1-Bromoimidazo[1,5-a]pyridine-7-carboxylicacid

1-Bromoimidazo[1,5-a]pyridine-7-carboxylicacid

Cat. No.: B14087187
M. Wt: 241.04 g/mol
InChI Key: NPZNSCUHDPTDSU-UHFFFAOYSA-N
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Description

1-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Chemical Reactions Analysis

1-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological system it interacts with .

Comparison with Similar Compounds

1-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

The uniqueness of 1-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

1-bromoimidazo[1,5-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-7-6-3-5(8(12)13)1-2-11(6)4-10-7/h1-4H,(H,12,13)

InChI Key

NPZNSCUHDPTDSU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2C=C1C(=O)O)Br

Origin of Product

United States

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